
(3AR,4R,7aS)-octahydro-1H-indene-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3AR,4R,7aS)-Octahydro-1H-indene-4-carboxylic acid is a chiral compound with a unique bicyclic structure. It is part of the indene family, which is known for its diverse applications in organic synthesis and medicinal chemistry. The compound’s stereochemistry plays a crucial role in its reactivity and interaction with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3AR,4R,7aS)-octahydro-1H-indene-4-carboxylic acid typically involves the hydrogenation of indene derivatives under specific conditions. Common methods include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production may involve large-scale catalytic hydrogenation processes, optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and high-pressure hydrogenation techniques are often employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form ketones or carboxylic acids.
Reduction: Reduction reactions can further saturate the bicyclic ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: More saturated bicyclic compounds.
Substitution Products: Functionalized derivatives with halogens, alkyl, or aryl groups.
Chemistry:
Building Block: Used as an intermediate in the synthesis of complex organic molecules.
Chiral Catalyst: Employed in asymmetric synthesis to induce chirality in target molecules.
Biology and Medicine:
Biological Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Industry:
Material Science: Potential use in the development of novel materials with specific properties.
Agrochemicals: Possible applications in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of (3AR,4R,7aS)-octahydro-1H-indene-4-carboxylic acid depends on its interaction with molecular targets. Its bicyclic structure allows it to fit into specific enzyme active sites, influencing biochemical pathways. The stereochemistry of the compound is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Indene: The parent compound with a simpler structure.
Octahydroindene Derivatives: Compounds with similar bicyclic structures but different functional groups.
Uniqueness:
Stereochemistry: The specific stereochemistry of (3AR,4R,7aS)-octahydro-1H-indene-4-carboxylic acid sets it apart from other indene derivatives.
Reactivity: Its unique structure and functional groups provide distinct reactivity patterns, making it valuable in various applications.
This article provides a general overview based on typical information about similar compounds. For precise details, consulting scientific literature and specific research articles is recommended.
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(3aR,4R,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indene-4-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c11-10(12)9-6-2-4-7-3-1-5-8(7)9/h7-9H,1-6H2,(H,11,12)/t7-,8+,9+/m0/s1 |
InChI Key |
MPIPFSBRVSOSNC-DJLDLDEBSA-N |
Isomeric SMILES |
C1C[C@H]2CCC[C@H]([C@@H]2C1)C(=O)O |
Canonical SMILES |
C1CC2CCCC(C2C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


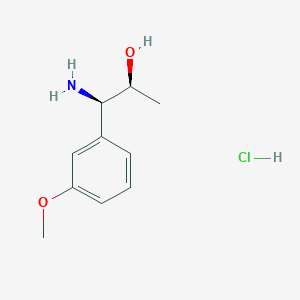
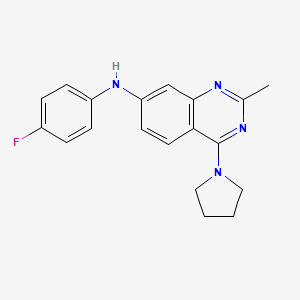
![2-Chloro-4-((1S,3R,5S)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12936257.png)
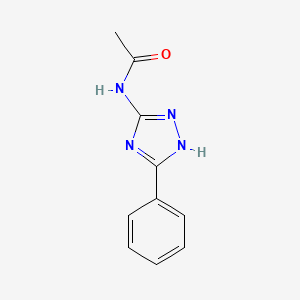
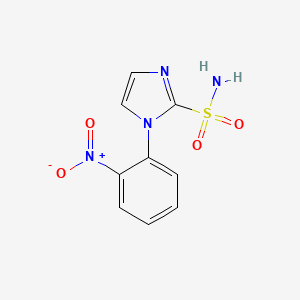



![4-Methyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B12936301.png)
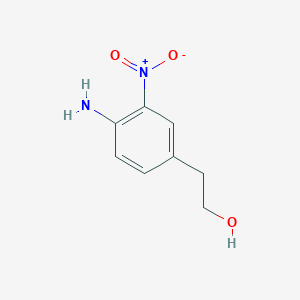
![1-[(2,6-Dichlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B12936308.png)
![(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine dihydrochloride](/img/structure/B12936310.png)
![7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12936318.png)
![N-{4-[(4-Methoxyacridin-9-yl)amino]benzene-1-sulfonyl}acetamide](/img/structure/B12936322.png)
